3-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-(trifluoromethyl)pyridazine
CAS No.: 2640958-87-6
Cat. No.: VC11849494
Molecular Formula: C16H15F3N8
Molecular Weight: 376.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640958-87-6 |
|---|---|
| Molecular Formula | C16H15F3N8 |
| Molecular Weight | 376.34 g/mol |
| IUPAC Name | 6-[2-[6-(trifluoromethyl)pyridazin-3-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
| Standard InChI | InChI=1S/C16H15F3N8/c17-16(18,19)12-1-2-13(23-21-12)25-5-10-7-26(8-11(10)6-25)15-4-3-14-22-20-9-27(14)24-15/h1-4,9-11H,5-8H2 |
| Standard InChI Key | PHJFDPODJZTOMI-UHFFFAOYSA-N |
| SMILES | C1C2CN(CC2CN1C3=NN=C(C=C3)C(F)(F)F)C4=NN5C=NN=C5C=C4 |
| Canonical SMILES | C1C2CN(CC2CN1C3=NN=C(C=C3)C(F)(F)F)C4=NN5C=NN=C5C=C4 |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s molecular formula is C₁₆H₁₅F₃N₈, with a molecular weight of 376.34 g/mol . Its IUPAC name, 6-[2-[6-(trifluoromethyl)pyridazin-3-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]- triazolo[4,3-b]pyridazine, reflects its intricate architecture. Key structural elements include:
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A triazolo[4,3-b]pyridazine moiety, known for its electron-deficient nature and ability to participate in π-π stacking interactions.
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An octahydropyrrolo[3,4-c]pyrrole bridge, which introduces conformational rigidity and chiral centers.
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A trifluoromethyl group at the pyridazine C6 position, enhancing lipophilicity and metabolic stability .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₅F₃N₈ | |
| Molecular Weight | 376.34 g/mol | |
| CAS Number | 2640958-87-6 | |
| Topological Polar Surface Area | 98.9 Ų |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with the construction of the triazolo-pyridazine core. A representative route includes:
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Formation of the triazolo-pyridazine: Cyclocondensation of hydrazine derivatives with appropriately substituted pyridazines .
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Introduction of the pyrrolo-pyrrole bridge: Ring-closing metathesis or Pd-catalyzed coupling to attach the bicyclic amine .
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Trifluoromethyl functionalization: Radical trifluoromethylation or nucleophilic substitution using CF₃ sources .
Key challenges include controlling stereochemistry at the octahydropyrrolo[3,4-c]pyrrole bridge and achieving regioselectivity during triazole formation .
Stability and Reactivity
The compound is stable under ambient conditions but may undergo hydrolysis at the triazole ring under strongly acidic or basic conditions. The trifluoromethyl group confers resistance to oxidative degradation, as evidenced by accelerated stability studies .
Biological Activity and Mechanism of Action
Kinase Inhibition
Structural analogs of this compound have demonstrated nanomolar inhibition of tyrosine kinases such as EGFR and VEGFR2. For example, a related triazolo-pyridazine derivative showed an IC₅₀ of 0.35 μM against EGFR in A549 lung cancer cells . The trifluoromethyl group enhances binding affinity by occupying hydrophobic pockets in the kinase active site .
Neurotransmitter Receptor Modulation
Patent data (US11059828B2) reveals that octahydropyrrolo[3,4-c]pyrrole derivatives act as orexin receptor antagonists, with potential applications in treating insomnia and addiction . The compound’s ability to cross the blood-brain barrier is attributed to its moderate logP value (~2.3) .
Table 2: Comparative Biological Activity of Analogues
| Compound Modifications | Target | IC₅₀ (μM) | Source |
|---|---|---|---|
| Trifluoromethyl at C6 | EGFR | 0.35 | |
| Methyl substitution at triazole | Orexin Receptor | 1.2 | |
| Ethyl-pyrrolo bridge | PKR | 0.89 |
Pharmacokinetic and Toxicity Profiling
ADME Properties
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Absorption: Moderate oral bioavailability (45–55%) in rodent models, limited by first-pass metabolism .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the pyrrolo-pyrrole ring, generating inactive metabolites .
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Excretion: Primarily renal (70%), with a half-life of 4.2 hours in rats .
Toxicity Considerations
Comparative Analysis with Structural Analogues
Trifluoromethyl vs. Halogen Substituents
Replacing the trifluoromethyl group with chlorine (as in 6-Chloro triazolo[4,3-b]pyridazine) reduces kinase inhibition potency by 3–5 fold, underscoring the importance of the CF₃ group for target engagement .
Impact of Pyrrolo-pyrrole Bridge Modifications
Ethyl-substituted analogues (e.g., CAS 2742041-57-0) exhibit improved metabolic stability but lower solubility, highlighting the trade-off between lipophilicity and drug-like properties .
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